Levopimaradienol

Description

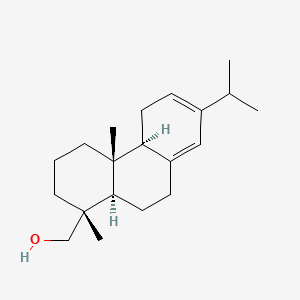

Structure

2D Structure

3D Structure

Properties

CAS No. |

97640-46-5 |

|---|---|

Molecular Formula |

C20H32O |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthren-1-yl]methanol |

InChI |

InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,12,14,17-18,21H,5,7-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1 |

InChI Key |

CYOURYOZWLIJFB-LWYYNNOASA-N |

SMILES |

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)CO)C |

Isomeric SMILES |

CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C |

Canonical SMILES |

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)CO)C |

Origin of Product |

United States |

Biosynthetic Pathways of Levopimaradienol

Precursor Elucidation: Geranylgeranyl Diphosphate (B83284) (GGPP) as the Universal Scaffold

The biosynthesis of all diterpenes, including levopimaradienol, begins with the C20 compound geranylgeranyl diphosphate (GGPP). heraldopenaccess.usresearchgate.net GGPP serves as the fundamental building block, a universal scaffold from which the vast diversity of diterpenoid structures is derived. heraldopenaccess.usoup.com Its formation is a result of the isoprenoid pathway, where two C5 units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are sequentially assembled. heraldopenaccess.usnih.govmdpi.com Specifically, three molecules of IPP are added to one molecule of DMAPP through the action of geranylgeranyl diphosphate synthase. heraldopenaccess.usresearchgate.net This process creates the acyclic precursor, GGPP, which is then poised for the intricate cyclization reactions that define the diterpene family. oup.comnih.gov

Diterpene Synthase (diTPS) Catalysis in Levopimaradiene (B1200008) Formation

The transformation of the linear GGPP into the cyclic core of what will become this compound is orchestrated by a class of enzymes known as diterpene synthases (diTPSs). heraldopenaccess.usresearchgate.netnih.gov In the case of levopimaradiene, the direct precursor to this compound, a specific bifunctional enzyme called levopimaradiene synthase (LPS) is involved. uniprot.orgebi.ac.uk This enzyme catalyzes two sequential cyclization reactions.

The first step, a class II cyclization, involves the protonation-initiated bicyclization of GGPP to form a (+)-copalyl diphosphate (CPP) intermediate. nih.gov This intermediate is then channeled to a second active site within the same enzyme for the class I cyclization. nih.gov This subsequent reaction involves the ionization of the diphosphate group, leading to further cyclization and rearrangements to yield the tricyclic diterpene olefin, levopimaradiene. uniprot.orgqmul.ac.uknih.gov In some organisms, this synthase can also produce other related diterpenes like abietadiene, neoabietadiene, and palustradiene. uniprot.orgqmul.ac.uk

Enzymatic Conversion of Levopimaradiene to this compound

The final step in the biosynthesis of this compound is the hydroxylation of levopimaradiene. This crucial transformation is catalyzed by a specific type of enzyme known as a cytochrome P450 monooxygenase (P450). oup.comresearchgate.netwikipedia.org These enzymes are heme-containing proteins that facilitate a wide range of oxidative reactions, including the insertion of an oxygen atom from molecular oxygen into a C-H bond. wikipedia.orgnih.gov

In the context of this compound synthesis, a cytochrome P450 enzyme, often from the CYP720B family, recognizes levopimaradiene as a substrate. oup.commdpi.commdpi.com Through a complex catalytic cycle involving the transfer of electrons, the P450 enzyme activates molecular oxygen and hydroxylates the levopimaradiene backbone at a specific carbon position, resulting in the formation of this compound. researchgate.netmdpi.com Research has shown that specific P450s, such as PtCYP720B1 from Pinus taeda, can utilize this compound as a substrate for further oxidations, highlighting the modularity of these pathways. mdpi.comnih.govpnas.org

Enzymology of Levopimaradienol Metabolism

Characterization of Cytochrome P450 Monooxygenases (CYP720B Family)

The CYP720B family, a group of cytochrome P450 enzymes specific to conifers, is central to the oxidation of various diterpene skeletons, including the conversion of levopimaradienol. nih.govmdpi.com These enzymes are pivotal in the final stages of DRA biosynthesis, which constitutes a major component of the oleoresin defense system in trees against pests and pathogens. nih.govubc.camdpi.com Research has identified multiple members of the CYP720B family, which are categorized into distinct clades (I-IV). nih.govnih.gov The functional characterization of these enzymes has revealed their significant role in the diversification of diterpenoid metabolism in gymnosperms. nih.govoup.com

Enzymes of the CYP720B family are renowned for their catalytic promiscuity, demonstrating activity with a wide array of diterpenoid substrates. mdpi.com This broad substrate specificity allows them to act on compounds from the three primary structural classes of conifer oleoresin diterpenes: abietane (B96969), pimarane (B1242903), and dehydroabietane. nih.gov For instance, PsCYP720B4 from Sitka spruce has been shown to be active with 24 different diterpenoid substrates. nih.gov Similarly, PtCYP720B1 from loblolly pine can catalyze the oxidation of not only this compound but also the alcohol and aldehyde forms of abietadiene, dehydroabietadiene, and isopimaradiene. nih.govoup.comnih.gov This multi-substrate capability highlights the efficiency of the metabolic system, where a single enzyme can contribute to the synthesis of a diverse profile of defensive resin acids. mdpi.com

The substrate scope extends from diterpene olefins to their partially oxidized alcohol and aldehyde intermediates. oup.comresearchgate.net While enzymes like PtCYP720B1 and PsCYP720B4 (both from clade III) readily accept diterpene olefins, enzymes from other clades, such as clade I, have been found to utilize different substrates, like 13-hydroxy-8(14)-abietene, demonstrating a modularity in the evolution and function of this enzyme family. nih.govnih.gov

| Enzyme | Substrate Class | Specific Substrates |

|---|---|---|

| PtCYP720B1 | Abietane-type | Abietadienol, Abietadienal |

| Pimarane-type | Isopimaradienol, Isopimaradienal | |

| Levopimarane-type | This compound | |

| PsCYP720B4 | Abietane-type | Abietadiene, Abietadienol, Abietadienal |

| Pimarane-type | Isopimaradiene, Isopimaradienol, Isopimaradienal | |

| Dehydroabietane-type | Dehydroabietadiene, Dehydroabietadienol, Dehydroabietadienal |

The conversion of this compound into levopimaric acid is part of a multi-step oxidation process catalyzed by CYP720B enzymes. This process involves three sequential oxidations at the C-18 position of the diterpenoid ring structure. nih.govresearchgate.net This mechanism is a hallmark of clade III CYP720B enzymes and is analogous to the oxidation of ent-kaurene (B36324) in the biosynthesis of gibberellins. nih.govnih.gov

The reaction sequence proceeds as follows:

The initial substrate, a diterpene olefin (e.g., levopimaradiene), is oxidized to its corresponding C-18 alcohol (this compound).

The diterpene alcohol is then further oxidized to a C-18 aldehyde (levopimaradienal).

Finally, the aldehyde is oxidized to form the corresponding C-18 carboxylic acid, which is the final diterpene resin acid (levopimaric acid). mdpi.comnih.gov

This three-step oxidation cascade, catalyzed by a single multifunctional enzyme, is a key feature of specialized diterpene metabolism in conifers, allowing for the efficient production of the acidic resin components that are crucial for defense. nih.govresearchgate.net

PtCYP720B1 (from Pinus taeda - Loblolly Pine) PtCYP720B1 was the first functionally characterized enzyme of the conifer-specific CYP720B family. oup.commdpi.com It was identified as a multifunctional and multisubstrate monooxygenase. nih.gov Functional assays demonstrated its ability to catalyze the two final oxidation steps in the formation of abietic acid from abietadienol and abietadienal. mdpi.com Crucially, it also efficiently converts other diterpenoid precursors, including this compound, to their corresponding resin acids, establishing its role as a versatile catalyst in the DRA biosynthetic network. oup.comnih.gov The expression of the gene encoding PtCYP720B1 is induced by methyl jasmonate, a plant stress hormone, which supports its involvement in the induced chemical defense response of pines. ubc.ca

PsCYP720B4 (from Picea sitchensis - Sitka Spruce) PsCYP720B4 is a well-characterized clade III enzyme that is phylogenetically related to PtCYP720B1. oup.comresearchgate.net It is a highly promiscuous enzyme, capable of catalyzing the three-step oxidation of diterpenoids across the abietane, pimarane, and dehydroabietane classes. nih.gov In vitro assays confirmed its ability to convert diterpene olefins, alcohols, and aldehydes into their respective acids. nih.gov Kinetic analyses have shown that PsCYP720B4 exhibits different efficiencies for various substrates, with a notable activity in the formation of dehydroabietic acid, a compound strongly associated with insect resistance in Sitka spruce. nih.govoup.com The apparent turnover numbers (kcat) were generally higher for diterpene aldehydes and alcohols compared to the parent olefins. researchgate.net

| Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (s-1 M-1) |

|---|---|---|---|

| Dehydroabietadiene | 14.0 ± 1.0 | 0.14 ± 0.01 | 10,000 |

| Dehydroabietadienol | 8.6 ± 0.9 | 0.13 ± 0.01 | 15,116 |

| Dehydroabietadienal | 12.0 ± 1.1 | 0.06 ± 0.01 | 5,000 |

| Isopimaradiene | 5.8 ± 0.6 | 0.08 ± 0.01 | 13,793 |

| Palustradiene | 11.0 ± 1.0 | 0.03 ± 0.01 | 2,727 |

Mechanistic Insights into this compound Oxidation

Interplay with Ancillary Enzymes in Diterpene Resin Acid Formation

The biosynthesis of levopimaric acid and other DRAs is not solely the work of CYP720B enzymes but involves a modular metabolic network. nih.gov Preceding the action of P450s are the diterpene synthases (diTPSs), which are responsible for generating the foundational carbon skeletons of diterpenes from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). mdpi.comnih.gov

In conifers, bifunctional diTPSs, such as levopimaradiene (B1200008)/abietadiene synthase (LAS), catalyze the cyclization of GGPP to form various diterpene olefins, including levopimaradiene, abietadiene, and isopimaradiene. nih.gov These enzymes possess two active sites (class I and class II) that facilitate a complex series of cyclization and rearrangement reactions. nih.gov The diterpene olefin products of these diTPSs are the direct substrates for the CYP720B monooxygenases. nih.gov Therefore, the diversity and composition of the final resin acid profile in a conifer species are determined by the combined activities and substrate specificities of both the diTPSs that produce the initial skeletons and the CYP720B enzymes that subsequently oxidize them. nih.govnih.gov

Molecular Biology and Genetic Regulation of Levopimaradienol Biosynthesis

Gene Identification and Cloning Strategies for Biosynthetic Enzymes

The identification and cloning of genes encoding the enzymes responsible for levopimaradienol biosynthesis are fundamental to understanding its production. These strategies often involve a combination of genomic and transcriptomic analyses, which have successfully pinpointed the crucial role of the CYP720B gene family.

Genomic and Transcriptomic Analysis of CYP720B Gene Families

Genomic and transcriptomic analyses have been instrumental in identifying and characterizing the CYP720B gene family, a group of cytochrome P450 monooxygenases specific to conifers and central to diterpene resin acid (DRA) biosynthesis. oup.commdpi.comresearchgate.net These studies have revealed that the CYP720B family is a multigene family, with some conifer species possessing up to a dozen members. oup.comnih.gov For instance, comprehensive transcriptome mining in species of spruce (Picea) and pine (Pinus) has led to the identification of 39 distinct CYP720B members, which cluster into four distinct phylogenetic clades (I to IV). researchgate.netnih.gov In Sitka spruce (Picea sitchensis), twelve different CYP720B genes were identified and cloned as full-length cDNAs. researchgate.netnih.gov Similarly, studies on slash pine (Pinus elliottii) and loblolly pine (Pinus taeda) have identified 17 and 19 CYP720B genes, respectively. mdpi.comresearchgate.net

These analyses rely on searching extensive expressed sequence tag (EST) databases and, more recently, complete genome and transcriptome assemblies. oup.comresearchgate.net By using known CYP720B sequences as queries, researchers can identify homologous genes in different conifer species. oup.commdpi.com The functional characterization of these cloned genes, often through heterologous expression in organisms like yeast, has confirmed their role in catalyzing the oxidation of various diterpene olefins, including the precursors to this compound. oup.comnih.govmdpi.com For example, PtCYP720B1 from loblolly pine was one of the first members to be functionally characterized, demonstrating its ability to catalyze the oxidation of abietadienol and other related diterpenes. mdpi.com

| Species | Number of Identified CYP720B Genes | Key Findings |

|---|---|---|

| Sitka spruce (Picea sitchensis) | 12 | Genes cluster into four distinct clades (I-IV). researchgate.netnih.gov |

| White spruce (Picea glauca) | 11 | Shows orthologs to Sitka spruce CYP720B genes. researchgate.net |

| Loblolly pine (Pinus taeda) | 19 | Demonstrates conservation of gene structure within clades. mdpi.comresearchgate.net |

| Slash pine (Pinus elliottii) | 17 | Expression profiles correlate with diterpene resin acid accumulation. mdpi.comresearchgate.net |

| Lodgepole pine (Pinus contorta) | 11 | Contributes to the understanding of functional diversification. researchgate.net |

Expression Profiling of Genes Involved in this compound Production

Understanding where and when the genes for this compound biosynthesis are expressed provides crucial insights into the regulation of its production. Quantitative analysis of gene expression in different tissues and under various environmental conditions has shed light on the intricate control mechanisms.

Quantitative Analysis of Tissue-Specific Gene Expression

Quantitative real-time PCR (RT-qPCR) analyses have revealed distinct tissue-specific expression patterns for CYP720B genes in various conifer species. mdpi.com In both slash pine and loblolly pine, the majority of CYP720B genes exhibit significantly higher expression levels in roots and stems compared to needles. mdpi.comresearchgate.net This pattern of gene expression corresponds with the observed accumulation of diterpene resin acids in these tissues, suggesting that stems and roots are the primary sites of oleoresin biosynthesis. mdpi.com

Transcriptional Regulation by Biotic and Abiotic Stimuli

The expression of genes involved in this compound production is not static but is dynamically regulated by a variety of external and internal cues. oup.commdpi.commdpi.com Biotic stresses, such as insect attack or fungal infection, and abiotic stresses, like mechanical wounding, can induce the expression of CYP720B genes. mdpi.commdpi.com For instance, the application of methyl jasmonate (MeJA), a plant hormone involved in defense signaling, has been shown to significantly increase the expression of CYP720B genes in species like Norway spruce (Picea abies). mdpi.com This upregulation of gene expression leads to an accumulation of diterpene resin acids, which serve as a chemical defense against invading pests and pathogens. mdpi.com

Analysis of the promoter regions of CYP720B genes in loblolly pine has identified numerous cis-acting regulatory elements associated with stress and defense responses. mdpi.com These elements act as binding sites for transcription factors that can activate or repress gene expression in response to specific stimuli. nih.gov The presence of these elements provides a molecular basis for the observed inducibility of CYP720B genes and highlights the importance of the this compound biosynthetic pathway in the adaptive responses of conifers to environmental challenges. mdpi.commdpi.com

Phylogenetic and Evolutionary Relationships of Biosynthetic Enzymes

The diversity and functional specialization of the enzymes involved in this compound biosynthesis are the products of a long evolutionary history. Phylogenetic and comparative genomic studies have provided valuable insights into the evolutionary origins and diversification of the CYP720B gene family.

Comparative Genomics of CYP720B Clades across Conifer Species

Comparative genomic analyses have revealed that the CYP720B gene family is specific to gymnosperms, with no identified members in angiosperms. oup.comresearchgate.net This suggests that this family of enzymes evolved after the divergence of these two major plant lineages. Phylogenetic analysis of CYP720B protein sequences from various spruce and pine species consistently groups them into four major clades (I, II, III, and IV). oup.commdpi.comresearchgate.net Within each clade, there are often orthologous genes across different species, indicating a common ancestry and subsequent diversification. researchgate.net

The expansion of the CYP720B gene family in conifers is believed to have occurred through repeated gene duplication events, followed by functional diversification. researchgate.net This has resulted in a modular system of diterpene metabolism where different combinations of diterpene synthases and CYP720B enzymes can produce a wide array of defensive compounds. oup.comnih.gov For example, clade I and clade III CYP720B enzymes have been shown to utilize different substrates but can converge to produce some of the same diterpene resin acids, including levopimaric acid. oup.comnih.gov This functional redundancy and modularity likely provided an evolutionary advantage to conifers, allowing them to adapt to a wide range of biotic and abiotic pressures.

| Clade | Known Substrates | Major Products | Key Features |

|---|---|---|---|

| Clade I | 13-hydroxy-8(14)-abietene | Abietic acid, neoabietic acid, levopimaric acid, palustric acid | Does not act on diterpene olefins directly. oup.comnih.gov |

| Clade II | - | - | Function less characterized. mdpi.comresearchgate.net |

| Clade III | Diterpene olefins (e.g., abietadiene, pimaradiene) | Abietic acid, neoabietic acid, levopimaric acid, palustric acid, pimaric acid, isopimaric acid, sandaracopimaric acid | Multisubstrate and multifunctional enzymes. oup.comnih.gov |

| Clade IV | - | - | Function less characterized. mdpi.comresearchgate.net |

Ecological and Biological Roles of Levopimaradienol and Its Derivatives

Contribution to Conifer Defensive Oleoresin Systems

The primary role of Levopimaradienol is as a precursor within the complex biosynthetic network of oleoresin, the sticky, aromatic substance secreted by conifers as a defense mechanism. wikipedia.orgresearchgate.net Oleoresin is a complex mixture primarily composed of volatile terpenes and non-volatile diterpene resin acids. wikipedia.org These DRAs are the main active components in the chemical defense against pests and pathogens. nih.govresearchgate.net

This compound is formed from the cyclization of geranylgeranyl diphosphate (B83284) to levopimaradiene (B1200008), which is then oxidized. wikipedia.org It does not accumulate to high levels itself but is swiftly converted into other compounds. nih.gov Specifically, this compound is a substrate for a family of cytochrome P450 monooxygenases (P450s), particularly those in the CYP720B family, which are unique to resin-producing conifers. nih.govmdpi.com These enzymes catalyze the sequential oxidation of diterpenols like this compound, first to an aldehyde (levopimaradienal) and then to the corresponding carboxylic acid (levopimaric acid). pnas.orgwikipedia.org This conversion is a crucial step in the production of the diverse suite of DRAs that constitute the defensive resin. pnas.org

The biosynthesis of these defensive compounds occurs in the epithelial cells surrounding specialized resin ducts, which can be present constitutively or induced upon injury. nih.govresearchgate.net Therefore, the synthesis of this compound is an integral part of the biochemical machinery that equips conifers with their characteristic and potent oleoresin-based defense. nih.gov

Role in Plant-Pathogen and Plant-Herbivore Interactions

The significance of this compound in plant-pathogen and plant-herbivore interactions is indirect, manifested through the biological activities of its downstream derivatives, the diterpene resin acids. wikipedia.orgresearchgate.net The production of oleoresin, rich in these DRAs, is a fundamental defense response of conifers against attacks from insects, such as bark beetles and weevils, and infections by fungal pathogens. wikipedia.orgresearchgate.net

When a tree is wounded by a feeding herbivore or penetrated by a pathogen, the oleoresin is exuded, functioning as both a physical and chemical barrier. researchgate.netubc.ca

Physical Defense : The viscous resin can flush out, trap, and immobilize attacking insects and seal the wound to prevent further fungal invasion. researchgate.netubc.ca

Chemical Defense : The DRAs derived from precursors like this compound are toxic and deterrent to herbivores and pathogenic fungi. pnas.orgresearchgate.net The complexity of the DRA mixture, which results from the activity of multifunctional enzymes on various intermediates including this compound, may prevent pests and pathogens from easily developing resistance. pnas.org

Research has shown that the defensive system is not static. Conifers can ramp up the production of oleoresin and its constituent DRAs in response to an attack, a process known as induced defense. researchgate.net This inducible system allows the tree to mount a robust defense precisely when and where it is needed, with this compound serving as a key molecular intermediate in this rapid chemical response. researchgate.net

Dynamics of Metabolic Flux and Accumulation in Plant Defense Responses

The flow of metabolites, or metabolic flux, through the DRA biosynthetic pathway is tightly regulated, especially during a defense response. frontiersin.orgmdpi.com The conversion of this compound and other diterpenols is a critical control point in this process, governed by the expression and activity of specific cytochrome P450 enzymes. nih.govpnas.org

Studies on loblolly pine (Pinus taeda) and Sitka spruce (Picea sitchensis) have identified key enzymes, such as PtAO (CYP720B1) and PsCYP720B4, that are responsible for oxidizing this compound. nih.govpnas.org These enzymes exhibit broad substrate specificity, meaning they can act on a variety of related diterpene alcohols and aldehydes. pnas.orgenzyme-database.org This multi-substrate and multi-functional nature allows the conifer to generate a diverse arsenal (B13267) of defensive DRAs from a common pool of precursors. pnas.orgcolab.ws

The regulation of this pathway is dynamic. Upon simulated insect attack, often mimicked in studies by applying methyl jasmonate, the transcript levels of the genes encoding these CYP720B enzymes increase significantly. pnas.orgresearchgate.netmdpi.com This upregulation leads to increased enzyme production and a subsequent surge in the synthesis of DRAs. researchgate.net This demonstrates a controlled metabolic flux where the plant diverts resources towards the production of defensive compounds like those derived from this compound in response to a threat. mdpi.com While this compound itself does not accumulate, its rate of synthesis and conversion is accelerated to meet the demand for the final defensive products. nih.govpnas.org

The table below details the enzymatic activity of PtAO (CYP720B1), a key enzyme in this process, highlighting its role in converting this compound and other intermediates.

| Enzyme | Substrates | Products | Plant Species |

| PtAO (CYP720B1) | This compound | Levopimaradienal, Levopimaric acid | Loblolly Pine (Pinus taeda) |

| Abietadienol | Abietadienal, Abietic acid | Loblolly Pine (Pinus taeda) | |

| Dehydroabietadienol | Dehydroabietadienal | Loblolly Pine (Pinus taeda) | |

| Isopimara-7,15-dienol | Isopimara-7,15-dienal | Loblolly Pine (Pinus taeda) | |

| Data sourced from references pnas.orgenzyme-database.orgcolab.ws. |

Analytical Methodologies for the Study of Levopimaradienol

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for isolating Levopimaradienol from complex biological matrices and for its quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the most prominently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and identified based on their mass-to-charge ratio. getenviropass.com

The "gold standard" in forensic substance identification, GC-MS provides a specific test that positively identifies the presence of a particular substance. wikipedia.org However, the high temperatures used in the GC-MS injection port can sometimes lead to thermal degradation of the molecules being analyzed. wikipedia.org

In the context of diterpenoid analysis, GC-MS is used to assess the purity of synthesized compounds and to identify them by comparing their retention times and mass spectra with those of authentic standards. nih.gov For instance, the purity of synthesized diterpenoids, including derivatives of levopimaradiene (B1200008), has been evaluated using GC-MS. nih.gov

Table 1: GC-MS Systems and Their Applications

| System | Description | Key Applications | Reference |

| GC-MS | Combines gas chromatography for separation with mass spectrometry for detection. | Identification of volatile and semi-volatile compounds, drug detection, environmental analysis, food and flavor analysis. wikipedia.orgthermofisher.comfilab.fr | wikipedia.orgthermofisher.comfilab.fr |

| GC-MS/MS | A tandem mass spectrometry technique that offers lower detection limits and increased specificity by performing mass analysis twice. getenviropass.com | Precise characterization of compounds, even those with the same mass-to-charge ratio. getenviropass.com | getenviropass.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergistic combination allows for the effective analysis of a wide range of organic and biochemical compounds, making it a popular choice in chemical analysis. wikipedia.org LC-MS is frequently used in drug development for rapid molecular weight confirmation and structural identification. wikipedia.org

The process involves separating a sample's components using liquid chromatography, which are then transferred to the mass spectrometer for ionization and detection. wikipedia.orgresearchgate.net LC-MS/MS provides high selectivity and sensitivity, enabling the quantification of multiple analytes in a single run. nih.gov This makes it particularly useful for analyzing complex biological samples. wikipedia.org

For instance, a study on antipsychotic drugs demonstrated the use of LC-MS/MS for their sensitive and accurate quantification in human plasma. nih.gov The method involved solid-phase extraction for sample preparation followed by gradient reversed-phase high-performance liquid chromatography. nih.gov

Table 2: LC-MS/MS Systems and Methodologies

| Technique | Key Features | Common Applications | Reference |

| LC-MS/MS | High selectivity, sensitivity, and ability to analyze large panels of compounds in a single run. bioxpedia.com | Drug development, proteomics, metabolomics, clinical research, and therapeutic drug monitoring. wikipedia.orgnih.gov | wikipedia.orgbioxpedia.comnih.gov |

| UPLC-MS/MS | Utilizes ultra-performance liquid chromatography for faster and more efficient separations. | Simultaneous analysis of multiple compounds in biological matrices. |

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a mixture. wikipedia.org It operates by pumping a solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org The separation is achieved based on the different interactions of the sample components with the stationary phase. wikipedia.org

HPLC is widely applicable in various fields, including the pharmaceutical and food industries, for quality control and research. researchgate.netwikipedia.org The output of an HPLC analysis is a chromatogram, which displays peaks corresponding to the separated components, with the area of each peak being proportional to the amount of that component. wikipedia.org

Several HPLC methods have been developed for the analysis of compounds structurally related to or in the same class as this compound. For example, a reversed-phase HPLC method was developed for the simultaneous quantification of levomepromazine (B1675116) and its metabolites in serum and urine. nih.gov Another study detailed an HPLC system for the analysis of levomepromazine and its main metabolites on a C18 column, optimizing various parameters like pH, buffer concentration, and solvent composition. nih.gov

Table 3: HPLC System Parameters

| Parameter | Description | Significance | Reference |

| Stationary Phase | The solid adsorbent material in the column (e.g., C18, silica). | Determines the separation mechanism based on polarity and other interactions. wikipedia.org | wikipedia.org |

| Mobile Phase | The solvent mixture that carries the sample through the column. | Its composition can be adjusted to optimize the separation of analytes. wikipedia.org | wikipedia.org |

| Detector | Detects the separated components as they elute from the column (e.g., UV/VIS detector). | Provides the signal for generating the chromatogram. infitek.com | infitek.com |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Affects the retention time and resolution of the separation. infitek.com | infitek.com |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural determination of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.org It is based on the magnetic properties of atomic nuclei. ebsco.com By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can detect the nuclei and provide insights into the molecular structure. ebsco.com The most commonly used nuclei are ¹H and ¹³C. wikipedia.org

NMR is a key method for characterizing organic compounds and is used by chemists and biochemists to identify proteins and other complex molecules. wikipedia.orgebsco.com The resulting NMR spectrum provides data on the number and types of nuclei present, which is vital for elucidating molecular structures. ebsco.com The purity of synthesized diterpenoids, such as this compound, can be assessed by ¹H-NMR and ¹³C-NMR. nih.gov

Table 4: NMR Spectroscopy in Compound Characterization

| NMR Type | Information Provided | Application | Reference |

| ¹H NMR | Provides information about the proton environments in a molecule. | Determination of the number and arrangement of hydrogen atoms. nih.gov | nih.gov |

| ¹³C NMR | Provides information about the carbon skeleton of a molecule. | Determination of the number and types of carbon atoms. nih.gov | nih.gov |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS

High-Resolution Mass Spectrometry (HRMS) is an advanced mass spectrometry technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. bioanalysis-zone.com This high resolution allows for the determination of the elemental composition of a molecule by providing an "exact mass," which helps to distinguish between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.comresearchgate.net

HRMS is a crucial tool for the identification of unknown compounds, especially in complex samples. researchgate.net When coupled with liquid chromatography (LC-HRMS), it offers high selectivity and specificity, leading to better sensitivity in analyses. thermofisher.com Tandem mass spectrometry (MS/MS) capabilities of HRMS instruments, such as quadrupole time-of-flight (QTOF) systems, allow for fragmentation of ions, which provides further structural information for definitive identification. lcms.cznih.gov This is particularly valuable in drug metabolism studies and the identification of metabolites. thermofisher.com The integration of HRMS with techniques like UHPLC allows for both qualitative and quantitative analysis of pharmaceuticals and their metabolites in biological fluids. nih.gov

Table 5: HRMS and Tandem MS for Structural Analysis

| Technique | Key Advantages | Primary Use | Reference |

| HRMS | High mass accuracy, high resolving power, ability to determine elemental composition. bioanalysis-zone.combioanalysis-zone.com | Identification of unknown compounds, impurity profiling, and structural elucidation. researchgate.netunivie.ac.at | bioanalysis-zone.comresearchgate.netbioanalysis-zone.comunivie.ac.at |

| Tandem MS (MS/MS) | Provides structural information through fragmentation patterns. | Elucidation of molecular structure, identification of metabolites. nih.govbioanalysis-zone.com | nih.govbioanalysis-zone.com |

| LC-HRMS/MS | Combines separation with high-resolution detection and structural analysis. | Comprehensive analysis of complex mixtures, such as in metabolomics and drug metabolism studies. thermofisher.com | thermofisher.com |

Advanced Analytical Strategies in Metabolomics

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov Advanced analytical strategies are crucial for studying this compound in its natural context, such as in plant extracts from Pinus species, where it exists as part of a complex mixture of diterpenoids and other metabolites. frontiersin.orgnih.gov

Untargeted Metabolomics: This approach is particularly powerful for discovering novel compounds and understanding global metabolic changes. thermofisher.com In the context of this compound, an untargeted metabolomics workflow typically involves:

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., pine needles or resin) using appropriate solvents.

Data Acquisition: The use of high-resolution analytical platforms, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS), is standard. nih.govanimbiosci.org Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) provide high sensitivity and mass accuracy, which is essential for the putative identification of compounds in a complex mixture. frontiersin.org Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization for non-volatile compounds like diterpenoid alcohols. filab.fr

Data Processing and Statistical Analysis: The large datasets generated are processed to find statistically significant differences between sample groups. thermofisher.com This involves the use of chemometric tools and multivariate statistical analyses like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify features of interest, which could include this compound or its derivatives. animbiosci.org

Compound Identification: The final and most challenging step is the structural elucidation of the identified metabolic features. thermofisher.com High-resolution mass spectrometry provides accurate mass data for formula prediction, and tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that serve as a structural fingerprint for comparison against spectral libraries or for de novo identification. jfda-online.com

These advanced strategies enable not only the detection of this compound but also the study of its biosynthetic pathways and its relationship with other metabolites within the organism. nih.gov By comparing the metabolomes of different plant tissues or plants under different conditions, researchers can gain insights into the biological role of this and related abietane (B96969) diterpenoids. frontiersin.orgnih.gov

Synthetic Biology and Metabolic Engineering Approaches

Heterologous Expression Systems for Biosynthesis Pathway Elucidation

The elucidation of the biosynthetic pathway leading to levopimaradienol involves the functional expression and characterization of key enzymes, primarily diterpene synthases (diTPS) and cytochrome P450 monooxygenases (P450s). oup.comoup.com Heterologous expression systems are indispensable for this work, allowing researchers to study individual enzyme activities in a clean genetic background, free from the complex metabolic network of the native plant.

Saccharomyces cerevisiae is a favored host for producing plant-derived terpenoids, particularly those requiring P450 enzymes. nih.gov Yeast, as a eukaryote, possesses the endoplasmic reticulum and the necessary machinery for the correct folding and functional expression of these membrane-bound proteins, which can be problematic in bacterial systems. nih.govnih.gov

Researchers have successfully engineered S. cerevisiae to produce levopimaradiene (B1200008), the immediate hydrocarbon precursor to this compound. nih.gov The initial step involves expressing a levopimaradiene synthase (LPS) to convert the native precursor, geranylgeranyl diphosphate (B83284) (GGPP), into levopimaradiene. nih.gov Subsequent steps in the pathway to produce levopimaric acid, which is formed via the oxidation of this compound, require the co-expression of a P450 enzyme from the CYP720B family and a compatible NADPH-cytochrome P450 reductase (CPR) to supply electrons. nih.govmdpi.com

One study demonstrated the de novo production of levopimaric acid from glucose in an engineered yeast strain. nih.gov The pathway was constructed by expressing a levopimaradiene synthase (LPS), a cytochrome P450 (CYP720B1), and a CPR from Taxus canadensis (TcCPR). nih.gov Significant improvements in the production of the precursor levopimaradiene were achieved through protein engineering of the LPS enzyme. An N-terminally truncated (t79LPS) and mutated (M593I/Y700F) version of the synthase, t79LPSMM, increased the titer by 23-fold compared to the wild-type enzyme. nih.gov When this improved enzyme was expressed in a metabolically engineered yeast chassis with an enhanced mevalonate (B85504) (MVA) pathway, the final levopimaradiene production reached 49.21 mg/L, a 164-fold increase over the initial strain. nih.gov

| Engineered Strain/Modification | Product | Titer (mg/L) | Fold Increase |

|---|---|---|---|

| Yeast with wild-type LPS | Levopimaradiene | ~0.3 | - |

| Yeast with t79LPSMM | Levopimaradiene | 6.92 | 23 |

| Engineered chassis with t79LPSMM | Levopimaradiene | 49.21 | 164 |

| WMM Strain (with CYP720B1 and TcCPR) | Levopimaric Acid | 45.24 | N/A |

Escherichia coli is a widely used platform for the high-level production of recombinant proteins due to its rapid growth and high expression capabilities. nih.govnih.gov In the context of this compound biosynthesis, E. coli is particularly valuable for producing and purifying pathway enzymes for in vitro characterization. oup.comoup.com While E. coli can be engineered to produce diterpenes, the functional expression of plant P450s is often challenging, limiting its use for reconstituting the entire pathway to oxidized diterpenoids. nih.gov

However, E. coli has been successfully used to produce diterpene synthases and P450s for functional assays. For instance, an N-terminally truncated version of lodgepole pine levopimaradiene/abietadiene synthase (PcLAS) was expressed in E. coli and purified for use in sequential in vitro assays. oup.com Similarly, the Sitka spruce P450 enzyme PsCYP720B4 was produced in E. coli membrane fractions to test its activity against a panel of 24 different diterpenoid substrates, including various diterpene alcohols and aldehydes. oup.comnih.gov These bacterial expression systems allow for the generation of sufficient quantities of active enzymes to determine kinetic properties and substrate specificities, which is crucial for understanding their role in the biosynthesis of this compound and other resin acids. jove.comnih.gov

Engineering Yeast (Saccharomyces cerevisiae) for this compound Production

Strategies for Modulating and Enhancing this compound and Diterpene Resin Acid Production

Increasing the yield of this compound and other diterpene resin acids in microbial hosts requires a multi-pronged metabolic engineering approach. nih.govfrontiersin.org Strategies focus on optimizing precursor supply, enhancing enzyme activity, and balancing metabolic flux between native and heterologous pathways. nih.govnih.gov

Key Enhancement Strategies:

Increasing Precursor Supply: The biosynthesis of all diterpenoids begins with GGPP. In yeast, GGPP is synthesized from the mevalonate (MVA) pathway. nih.gov A common strategy is to overexpress key, rate-limiting enzymes of the MVA pathway. nih.gov Another critical point is the competition for the precursor farnesyl diphosphate (FPP) between the native sterol pathway (essential for yeast growth) and the heterologous diterpene pathway. nih.gov Engineering the FPP synthase (ERG20) or the GGPP synthase (BTS1) can help direct more metabolic flux towards GGPP and subsequently to this compound. nih.gov

Compartmentalization and Cellular Engineering: Targeting biosynthetic pathways to specific cellular compartments, like mitochondria or peroxisomes, can increase local substrate concentrations and isolate the pathway from competing reactions. nih.govmdpi.com Engineering the endoplasmic reticulum, where P450s reside, has also been shown to improve the production of P450-derived diterpenoids. frontiersin.org

Cofactor Engineering: The biosynthesis of this compound and its subsequent oxidation requires cofactors such as NADPH for the P450 enzymes. mdpi.com Ensuring an adequate supply of these cofactors is crucial for maximizing pathway efficiency. frontiersin.org

Process Optimization: Fermentation conditions, such as media composition and feeding strategies, play a significant role in the final product yield. Fed-batch fermentation is often employed to maintain low sugar concentrations, preventing the formation of inhibitory byproducts and maximizing biomass and product formation. frontiersin.orgresearchgate.net

Characterization of Recombinant Enzymes and Their Catalytic Efficiencies

Understanding the biochemical properties of the enzymes involved in this compound biosynthesis is fundamental to pathway optimization. Recombinant enzymes, typically produced in E. coli or yeast, are subjected to in vitro assays to determine their substrate specificity and catalytic efficiency. oup.comoup.com

The key enzymes are the diterpene synthases that form the hydrocarbon skeleton and the cytochrome P450s of the CYP720B family that perform subsequent oxidations. oup.comoup.com Studies on CYP720B enzymes have revealed them to be remarkably versatile. For example, PsCYP720B4 from Sitka spruce can act on multiple diterpene olefin substrates and catalyze a three-step oxidation sequence at the C-18 position, converting the hydrocarbon first to an alcohol (like this compound), then to an aldehyde, and finally to a carboxylic acid (a resin acid). oup.com

For PsCYP720B4, kinetic studies showed that it has a higher catalytic efficiency (kcat/Km) with diterpene alcohol substrates compared to their corresponding olefin or aldehyde precursors, suggesting the initial oxidation is often the rate-limiting step in the three-step conversion. nih.gov

| Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (s-1µM-1) |

|---|---|---|---|

| Dehydroabietadiene | 3.5 ± 0.6 | 0.19 ± 0.01 | 0.05 |

| Dehydroabietadienol | 1.5 ± 0.2 | 0.12 ± 0.01 | 0.08 |

| Dehydroabietadienal | 2.1 ± 0.4 | 0.06 ± 0.01 | 0.03 |

This detailed characterization allows researchers to select the most efficient enzymes, identify metabolic bottlenecks, and rationally design engineering strategies to enhance the production of this compound and other valuable diterpenoids in microbial cell factories. oup.comoup.com

Occurrence and Distribution of Levopimaradienol in Natural Systems

Identification in Coniferous Species (e.g., Pinus, Picea, Larix)

Levopimaradienol has been identified as a constituent in several genera of the Pinaceae family, which includes pines (Pinus), spruces (Picea), and larches (Larix). Research has confirmed its presence in these long-lived, sessile trees where it plays a role in the oleoresin-based defense system against herbivores and pathogens. nih.gov

Pinus (Pines): The genus Pinus is the largest within the Pinaceae family. mdpi.com this compound has been identified in loblolly pine (Pinus taeda). colab.wspnas.org In this species, it serves as an intermediate in the biosynthesis of diterpene resin acids (DRAs). pnas.org The enzyme PtCYP720B1, found in loblolly pine, is capable of oxidizing this compound. mdpi.com

Picea (Spruces): The genus Picea comprises approximately 60 species, primarily found in mountainous and forested regions of the northern hemisphere. lve-baumschule.com Research on Sitka spruce (Picea sitchensis) and Norway spruce (Picea abies) has indicated the involvement of this compound in their defensive chemistry. nih.govdb-thueringen.de Specifically, the enzyme CYP720B4 in Sitka spruce can act on a wide range of diterpenoid substrates, including this compound, to produce an array of oxygenated diterpenoids. nih.gov

Larix (Larches): Larches (Larix spp.) are deciduous conifers known for shedding their needles in the winter. cabidigitallibrary.org this compound has been reported in Dahurian larch (Larix gmelinii). nih.gov This species can hybridize with the Siberian larch (Larix sibirica). wikipedia.org

Presence in Various Plant Tissues and Secretions (e.g., Oleoresin, Xylem Sap)

This compound is not uniformly distributed throughout the plant but is concentrated in specific tissues and secretions, reflecting its role in defense.

Oleoresin: Oleoresin, a complex mixture of terpenoids, is a primary defense secretion in conifers. wikipedia.org It is produced and stored in specialized structures called resin ducts. db-thueringen.de this compound is a component of this defensive oleoresin. nih.govwikipedia.org Diterpene resin acids, which are biosynthetically derived from precursors like this compound, are major constituents of oleoresin and contribute to its protective properties against insect attacks and fungal infections. wikipedia.org

Xylem Sap: While direct analysis of this compound in xylem sap is not extensively documented in the provided results, xylem sap in conifers is known to transport a variety of organic compounds. usda.gov The composition of xylem sap, including its pH, can vary seasonally and is influenced by environmental factors. unibz.it It contains sugars, amino acids, and organic acids. usda.gov Given that the biosynthesis of diterpenoids occurs in the xylem and associated tissues, it is plausible that this compound or its immediate derivatives could be present in the xylem sap en route to storage or further metabolic processing. However, detailed studies specifically quantifying this compound in conifer xylem sap are not prevalent in the search results.

Comparative Analysis of this compound Content across Plant Genera and Species

While the presence of this compound is established in several conifer species, quantitative data comparing its specific content across different genera and species is limited in the provided search results. The focus of much of the research is on the enzymatic pathways and the final diterpene resin acid profiles rather than the concentration of intermediate compounds like this compound.

However, some inferences can be made based on the activity of the enzymes involved in its metabolism. For instance, the cytochrome P450 enzyme CYP720B1 in loblolly pine (Pinus taeda) and a similar enzyme, CYP720B4, in Sitka spruce (Picea sitchensis) are both shown to be highly active with this compound as a substrate. nih.govpnas.org This suggests that in these species, this compound is likely a transient but crucial intermediate that is efficiently converted to other compounds.

Further research is required to provide a comprehensive quantitative comparison of this compound levels across a wider range of coniferous species.

Table of Coniferous Genera and Species Mentioned

| Genus | Species | Common Name |

| Pinus | taeda | Loblolly Pine |

| elliottii | Slash Pine | |

| resinosa | Red Pine | |

| tropicalis | Tropical Pine | |

| canariensis | Canary Island Pine | |

| roxburghii | Chir Pine | |

| pinea | Stone Pine | |

| densiflora | Japanese Red Pine | |

| sibirica | Siberian Pine | |

| Picea | sitchensis | Sitka Spruce |

| abies | Norway Spruce | |

| obovata | Siberian Spruce | |

| fennica | Finnish Spruce | |

| smithiana | Morinda Spruce | |

| orientalis | Oriental Spruce | |

| Larix | gmelinii | Dahurian Larch |

| sibirica | Siberian Larch | |

| decidua | European Larch | |

| kaempferi | Japanese Larch | |

| × czekanowskii | Czekanowski's Larch |

Future Research Directions and Identified Gaps in Levopimaradienol Studies

Elucidation of Uncharacterized Biosynthetic Steps and Regulatory Networks

A primary challenge in the complete characterization of the levopimaradienol pathway is the identification and functional assignment of all participating enzymes and their regulators. The biosynthesis of diterpene resin acids (DRAs) in conifers is known to proceed from geranylgeranyl diphosphate (B83284) (GGPP) via cyclization by diterpene synthases (diTPSs) to form olefin skeletons, which are then sequentially oxidized by cytochrome P450 monooxygenases (CYP450s). nih.govoup.com The conversion of the levopimaradiene (B1200008) olefin to this compound is presumed to be one such oxidation step, but the specific enzymes responsible are not fully characterized in many species.

Future research must focus on the functional genomics of the CYP720B family, a large and diverse group of P450s implicated in DRA biosynthesis. nih.gov While enzymes like Sitka spruce CYP720B4 have been shown to be multisubstrate, multifunctional catalysts active on a range of diterpenoid substrates, the precise in vivo catalysts for this compound formation and its subsequent conversion to pimaric acid require definitive identification across different plant species. oup.comnih.gov This involves systematic screening of candidate CYP720B genes, often identified through transcriptome sequencing of resin-producing tissues, and characterizing the resulting enzymes' substrate specificity and product profiles. jmb.or.kr

Furthermore, the transcriptional regulatory networks that control the expression of genes in the this compound pathway are poorly understood. cjnmcpu.com While studies have shown that the expression of upstream genes in the methylerythritol 4-phosphate (MEP) pathway is regulated, the specific transcription factors that orchestrate the expression of levopimaradiene/abietadiene synthase (LAS) and the relevant CYP450s remain largely unknown. oup.com Identifying these regulatory proteins and their binding sites is crucial for understanding how plants modulate resin acid production in response to developmental cues or environmental stress. cjnmcpu.comoup.com Elucidating these complex networks represents a significant gap that, once filled, could enable the targeted engineering of plants for enhanced resin production. cjnmcpu.comfrontiersin.org

Development of Advanced Methodologies for Pathway Deconstruction and Reconstruction

The immense structural diversity of diterpenoids presents a significant challenge to elucidating their biosynthetic pathways through purely experimental means. researchgate.net A promising future direction lies in the development and application of advanced computational methodologies for pathway deconstruction and reconstruction. datadryad.orgresearchgate.net These approaches use rule-based algorithms and machine learning to analyze large databases of natural products, breaking down complex molecules into simpler, categorical core skeletons. datadryad.orgresearchgate.net

This deconstruction approach can reduce tens of thousands of unique diterpenoid structures to a manageable number of foundational skeletons, providing insights into their origins from diterpene synthases. datadryad.org Following deconstruction, a reconstructive approach based on known biochemical rules can model the genesis of compound diversity. datadryad.orgresearchgate.net Such computational synthesis can validate known reaction products and pathways and, more importantly, predict plausible biosynthetic trajectories for both known and yet-to-be-discovered compounds. datadryad.orgresearchgate.netarxiv.org For this compound, these tools can help map out cyclization routes, identify critical intermediates, and provide guidance on the types of enzymatic reactions (e.g., specific oxidations) required to form it from its pimarane (B1242903) skeleton. researchgate.net The integration of tools like sequence similarity networks (SSN), phylogenetic analysis, and molecular docking further refines these predictions by correlating enzyme structure with product specificity. researchgate.netmdpi.com These in silico methods provide a powerful, high-throughput means to generate testable hypotheses and navigate the vast chemical space of diterpenoids, accelerating the discovery of pathways related to this compound. biorxiv.org

Exploration of Novel Enzyme Activities and Their Evolutionary Trajectories

The chemical diversity of pimarane-type diterpenes is a direct result of the catalytic versatility and evolutionary history of the enzymes that build them. A key area for future research is the continued exploration for novel enzyme activities within the diTPS and CYP450 superfamilies. Fungi, for instance, are a rich source of pimarane diterpenes and may harbor diTPS enzymes with unique catalytic mechanisms or product profiles compared to their plant counterparts. researchgate.netnih.gov The characterization of these fungal enzymes, particularly their crystal structures, remains a significant opportunity for discovery. nih.gov

In plants, particularly conifers, the CYP720B family is a major source of enzymatic diversification in DRA metabolism. oup.comnih.gov Discovering and characterizing new members of this family will likely reveal novel oxidative chemistry, including enzymes with high specificity for intermediates like this compound or those with broad substrate promiscuity that contribute to a complex metabolic network. researchgate.net

Understanding the evolutionary trajectories of these enzyme families provides a framework for predicting their function. db-thueringen.de Evidence suggests that the bifunctional (class I/II) diTPSs involved in specialized metabolism in gymnosperms, such as the levopimaradiene/abietadiene synthase, gave rise to monofunctional class I enzymes also involved in resin acid biosynthesis. nih.gov This evolutionary path is distinct from that of the monofunctional diTPSs in the conserved primary metabolism of gibberellins. nih.govdb-thueringen.de Similarly, the CYP720B family appears to have arisen from brassinosteroid oxidases before undergoing significant diversification in conifers. db-thueringen.de Tracing these evolutionary histories through phylogenomic analysis helps to identify key functional diversification events and provides a roadmap for discovering new enzymes with potentially valuable catalytic activities for modifying the this compound scaffold.

Sustainable Production Strategies through Synthetic Biology Innovations

The industrial use of diterpenoids like those derived from this compound is often limited by reliance on natural plant sources, which can be unsustainable or low-yielding. nih.govjmb.or.kr Synthetic biology offers a powerful and sustainable alternative for the production of these valuable compounds. nih.gov A major future direction is the development of engineered microbial "cell factories," primarily using chassis organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli, for the heterologous production of this compound and its derivatives. jmb.or.krnih.govnih.govnih.gov

This metabolic engineering approach involves introducing the necessary biosynthetic genes into the microbial host. mdpi.comresearchgate.net For this compound, this would require expressing a functional levopimaradiene synthase to produce the olefin backbone and a compatible cytochrome P450, along with its redox partner (cytochrome P450 reductase), to perform the subsequent hydroxylation. frontiersin.orgwikipedia.orgnih.gov Key challenges that future research must address include:

Optimizing Precursor Supply: Enhancing the metabolic flux towards the universal diterpene precursor, GGPP, is critical for achieving high yields.

Pathway Balancing: Fine-tuning the expression levels of the introduced enzymes to avoid the accumulation of toxic intermediates and to maximize product formation. nih.gov

Enzyme Compatibility: Ensuring the plant-derived enzymes, particularly P450s, are functionally expressed and active in the microbial host environment. nih.gov

Combinatorial biosynthesis represents an exciting frontier within this field. The modular nature of diterpene biosynthesis allows for the mixing and matching of diTPSs and CYP450s from different organisms to generate libraries of novel diterpenoids. nih.govnih.gov By leveraging the promiscuity of these enzymes in engineered yeast, researchers can produce not only known compounds like this compound but also new-to-nature molecules that can be screened for valuable pharmacological or industrial properties. nih.gov

Q & A

Q. What are the established methods for synthesizing Levopimaradienol, and how do reaction conditions influence yield and purity?

this compound synthesis typically follows diterpenoid pathways, involving cyclization of geranylgeranyl pyrophosphate analogs. Key steps include acid-catalyzed cyclization and oxidative modifications. Yield optimization requires controlled temperature (e.g., 25–40°C) and solvent selection (e.g., dichloromethane for stability). Purity is assessed via HPLC with UV/Vis detection (λ = 210–240 nm) and confirmed by NMR (¹H/¹³C) . For reproducibility, document reagent sources (e.g., Sigma-Aldrich vs. TCI Chemicals) and batch-specific variations in starting materials .

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential for validation?

Structural characterization relies on:

- ¹H/¹³C NMR : Assign methylene/methine protons (δ 1.2–2.5 ppm) and olefinic carbons (δ 120–140 ppm).

- HR-MS : Confirm molecular formula (e.g., C₂₀H₃₀O₂) with <3 ppm error.

- X-ray crystallography (if crystalline): Resolves stereochemistry at chiral centers. Cross-validate with IR (O-H stretches at 3400–3600 cm⁻¹) and compare spectral data against databases like SciFinder or Reaxys .

Q. What preliminary biological activities have been reported for this compound, and what model systems are used?

Early studies highlight anti-inflammatory activity in RAW 264.7 macrophages (IC₅₀ = 12–18 μM via NO inhibition) and cytotoxic effects in HeLa cells (CC₅₀ = 45 μM). Use positive controls (e.g., dexamethasone for inflammation) and validate assays with triplicate technical replicates to minimize variability .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity).

- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C).

- Impurity profiles : Compare batch-specific HPLC traces and bioactivity side-by-side . Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in complex biological systems?

Use multi-omics approaches :

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB).

- Metabolomics : LC-MS profiling to track prostaglandin/leukotriene levels.

- Chemoproteomics : Activity-based protein profiling to pinpoint molecular targets. Include dose-response curves (≥6 concentrations) and validate findings with siRNA knockdown or CRISPR-Cas9 .

Q. How should researchers address low bioavailability of this compound in preclinical models?

Strategies include:

- Prodrug synthesis : Introduce ester groups at hydroxyl moieties to enhance solubility.

- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release.

- Pharmacokinetic (PK) studies : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent plasma via LC-MS/MS. Optimize dosing regimens using nonlinear mixed-effects modeling (e.g., NONMEM) .

Q. What statistical methods are critical for validating this compound’s dose-dependent effects?

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- EC₅₀/IC₅₀ calculations : Use four-parameter logistic regression (e.g., GraphPad Prism).

- Power analysis : Ensure n ≥ 6 per group to detect ≥30% effect size (α = 0.05, β = 0.2). Report confidence intervals and effect sizes (e.g., Cohen’s d) to avoid overinterpretation .

Methodological Guidance

- Literature Review : Prioritize primary sources from PubMed/Scopus and avoid non-peer-reviewed platforms (e.g., ) .

- Data Reproducibility : Share raw spectra, chromatograms, and analysis scripts via repositories like Zenodo .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines and obtain IACUC approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.